molecular formula C15H18N4O2S B13697515 2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole

2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole

Cat. No.: B13697515
M. Wt: 318.4 g/mol
InChI Key: LMBDBFIQFUHLSP-UHFFFAOYSA-N
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Description

2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbon disulfide source, followed by cyclization with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole would depend on its specific biological or chemical activity. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler analog without the piperidyl group.

    5-Substituted-1,3,4-thiadiazoles: Compounds with various substituents on the thiadiazole ring.

Uniqueness

2-Amino-5-(1-Cbz-4-piperidyl)-1,3,4-thiadiazole is unique due to the presence of the piperidyl group, which can impart different biological or chemical properties compared to simpler thiadiazoles. This uniqueness might make it a valuable compound for specific applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18N4O2S/c16-14-18-17-13(22-14)12-6-8-19(9-7-12)15(20)21-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,16,18)

InChI Key

LMBDBFIQFUHLSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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